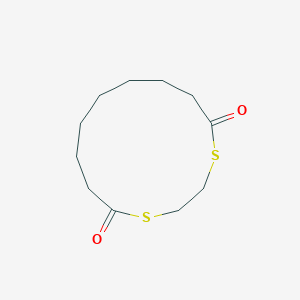
Gold;sulfanylidenesilver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold;sulfanylidenesilver is a compound that combines the unique properties of gold and silver with sulfurThe interaction between gold and sulfur is particularly noteworthy, as it forms a robust but modifiable bond that is crucial for stabilizing nanostructures and transmitting electronic interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Gold;sulfanylidenesilver typically involves the reaction of gold and silver salts with sulfur-containing reagents. One common method is the use of alkaline sulfur-containing lixiviants, such as thiosulfate, polysulfides, and alkaline sulfide solutions. These reagents are known for their low toxicity, high efficiency, and strong adaptability .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through processes that involve the leaching of gold and silver ores with sulfur-containing solutions. This method is particularly useful for extracting gold and silver from refractory ores that contain copper and carbonaceous matter .
Analyse Chemischer Reaktionen
Types of Reactions: Gold;sulfanylidenesilver undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, gold in the compound can react with halogens to form gold halides, such as gold(III) chloride and gold(III) bromide . Additionally, the compound can form complexes with cyanide, which is used in the extraction of silver .
Common Reagents and Conditions:
Oxidation: Gold reacts with chlorine and bromine to form gold halides.
Reduction: Gold can be reduced from its ionic form to metallic gold using reducing agents.
Substitution: Gold forms complexes with cyanide in the presence of oxygen and water.
Major Products: The major products formed from these reactions include gold halides, metallic gold, and gold-cyanide complexes .
Wissenschaftliche Forschungsanwendungen
Gold;sulfanylidenesilver has a wide range of applications in scientific research:
Wirkmechanismus
Gold;sulfanylidenesilver can be compared with other gold and silver compounds, such as:
Gold(I) and Gold(III) Complexes: These compounds are known for their catalytic properties and are used in similar applications.
Silver Sulfadiazine: This compound is used as an antibacterial agent in medical applications.
Uniqueness: this compound stands out due to its combined properties of gold, silver, and sulfur, which provide unique advantages in terms of stability, reactivity, and versatility in various applications .
Vergleich Mit ähnlichen Verbindungen
- Gold(I) N-heterocyclic carbenes
- Cyclometalated Gold(III) compounds
- Silver sulfadiazine
Eigenschaften
CAS-Nummer |
132826-59-6 |
|---|---|
Molekularformel |
AgAuS |
Molekulargewicht |
336.90 g/mol |
IUPAC-Name |
gold;sulfanylidenesilver |
InChI |
InChI=1S/Ag.Au.S |
InChI-Schlüssel |
LSMRBAGORXFPAB-UHFFFAOYSA-N |
Kanonische SMILES |
S=[Ag].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


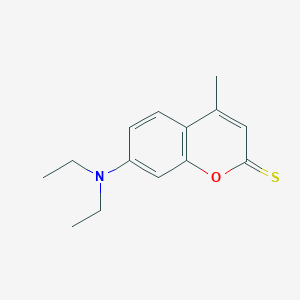


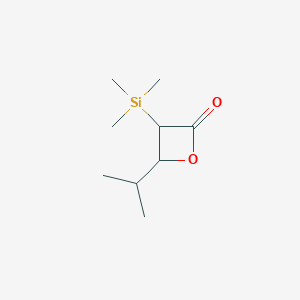
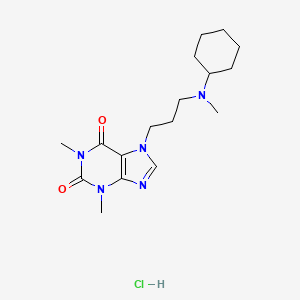
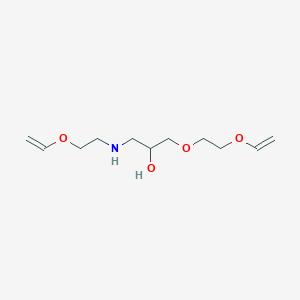

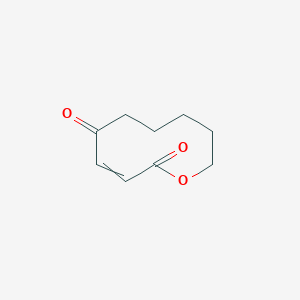
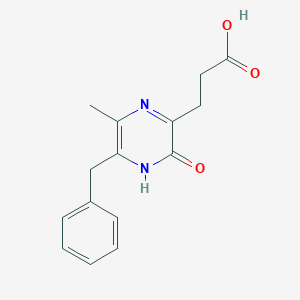
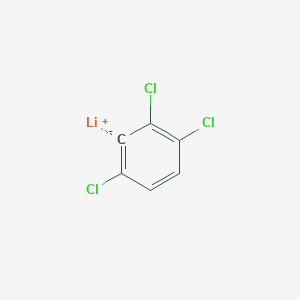
![2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester](/img/structure/B14276294.png)


